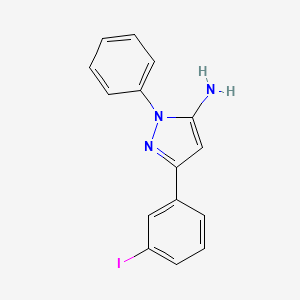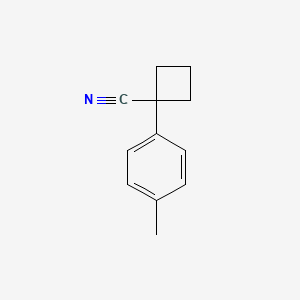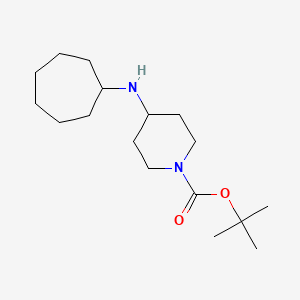
N-(3-methoxypropyl)oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)oxan-4-amine is an organic compound with the molecular formula C9H19NO2. It features a tetrahydro-pyran-4-yl group and a 3-methoxy-propyl group, making it a versatile building block in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)oxan-4-amine typically involves the reaction of tetrahydro-pyran-4-ylamine with 3-methoxypropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxypropyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
N-(3-methoxypropyl)oxan-4-amine is utilized in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methoxypropyl)oxan-4-amine: Unique due to its specific functional groups and structural configuration.
This compound: Similar structure but different functional groups.
Tetrahydro-N-(3-methoxypropyl)-2H-pyran-4-amine: Another structurally related compound with slight variations in functional groups.
Uniqueness
This compound stands out due to its unique combination of a tetrahydro-pyran-4-yl group and a 3-methoxy-propyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
887589-01-7 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)oxan-4-amine |
InChI |
InChI=1S/C9H19NO2/c1-11-6-2-5-10-9-3-7-12-8-4-9/h9-10H,2-8H2,1H3 |
Clé InChI |
VHNGLSRTRRRWBL-UHFFFAOYSA-N |
SMILES |
COCCCNC1CCOCC1 |
SMILES canonique |
COCCCNC1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B1498985.png)












